molecular formula C9H13N3O3 B2854816 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid CAS No. 1046443-96-2

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid

Cat. No.: B2854816
CAS No.: 1046443-96-2
M. Wt: 211.221
InChI Key: DEIBDFGWJPSLEX-UHFFFAOYSA-N
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Description

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and oxobutanoic acid groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the amino group at the 4-position. This can be achieved using reagents such as hydrazines and aldehydes under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid is unique due to the presence of both the amino and oxobutanoic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5-9(6(2)12-11-5)10-7(13)3-4-8(14)15/h3-4H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIBDFGWJPSLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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